4-Chlorocinnamonitrile
Overview
Description
4-Chlorocinnamonitrile is an organic compound with the linear formula ClC6H4CH=CHCN . It is a mixture of cis and trans isomers . It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate and to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .
Synthesis Analysis
4-Chlorocinnamonitrile can be synthesized in a variety of ways. The most common method is the reaction of cinnamyl chloride with sodium cyanide. The reaction typically produces a mixture of 4-chlorocinnamonitrile and 3-chlorocinnamonitrile, which can be separated through distillation or chromatography .Molecular Structure Analysis
The molecular formula of 4-Chlorocinnamonitrile is C9H6ClN . Its molecular weight is 163.60 g/mol . The InChI string is 1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ .Chemical Reactions Analysis
4-Chlorocinnamonitrile has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate . It was also used to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .Physical And Chemical Properties Analysis
4-Chlorocinnamonitrile is a solid with a melting point of 55-70 °C (lit.) . Its molecular weight is 163.60 g/mol .Scientific Research Applications
Electrochemical Sensing and Analysis
Selective Sensing of Chlorophenols : A study by Shabani‐Nooshabadi et al. (2016) developed a sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles modified with an ionic liquid. This sensor showed strong enrichment and superior catalytic activity towards the electro-oxidation of 4-chlorophenol (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Cancer Cell Activity : Pilon et al. (2020) synthesized a family of compounds including 4-chlorocinnamonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds were characterized and their cytotoxicity was studied in various cancer-derived cell lines (Pilon et al., 2020).
Degradation Studies : Research by Lei et al. (2007) investigated the degradation of 4-chlorophenol in an electrochemical system, providing insights into parameters affecting its removal and energy efficiency in water treatment processes (Lei et al., 2007).
Synthesis and Characterization of Compounds
Derivatives Synthesis : Al‐Sehemi et al. (2012) focused on the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile, leading to the synthesis of new derivatives. This study also involved a density functional theory study for the synthesized compounds (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Novel Synthesis Method : Nenajdenko et al. (2004) proposed a novel method for the synthesis of α-chlorocinnamonitriles from aldehydes and ketones, offering a new approach to obtaining these types of compounds (Nenajdenko, Shastin, Golubinskii, Lenkova, & Balenkova, 2004).
Environmental and Health Impact Studies
Toxicity Assessment : A study by Zieris et al. (1988) examined the ecotoxicological impact of 4-nitrophenol, a related compound, on aquatic ecosystems, providing valuable information on the environmental consequences of such pollutants (Zieris, Feind, & Huber, 1988).
Detection of Trace Molecular Species : Farrow and Rakestraw (1992) discussed the use of degenerate four-wave mixing in detecting trace molecular species, a technique that could potentially be applied to compounds like 4-chlorocinnamonitrile (Farrow & Rakestraw, 1992).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamonitrile | |
CAS RN |
28446-72-2 | |
Record name | Cinnamonitrile, p-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-chlorocinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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